molecular formula C14H9NO2S B2790004 5-(Quinolin-8-ylthio)furan-2-carbaldehyde CAS No. 332018-99-2

5-(Quinolin-8-ylthio)furan-2-carbaldehyde

Cat. No.: B2790004
CAS No.: 332018-99-2
M. Wt: 255.29
InChI Key: RDSWWSUEKUWICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Quinolin-8-ylthio)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a quinolin-8-ylthio group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde typically involves the reaction of quinoline-8-thiol with furan-2-carbaldehyde under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired aldehyde . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthetic routes are typically employed. This includes the use of renewable resources, minimizing waste, and optimizing reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Quinolin-8-ylthio)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The furan ring and quinoline moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, furan derivatives, and various substituted aldehydes and alcohols.

Scientific Research Applications

5-(Quinolin-8-ylthio)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring can also participate in electron transfer reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Quinolin-8-ylthio)furan-2-carboxylic acid
  • 5-(Quinolin-8-ylthio)furan-2-methanol
  • 5-(Quinolin-8-ylthio)furan-2-nitrile

Uniqueness

5-(Quinolin-8-ylthio)furan-2-carbaldehyde is unique due to the presence of both the quinoline and furan moieties, which confer distinct chemical and biological properties. The aldehyde functional group also allows for further chemical modifications, making it a versatile compound in synthetic chemistry and drug development .

Properties

IUPAC Name

5-quinolin-8-ylsulfanylfuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-9-11-6-7-13(17-11)18-12-5-1-3-10-4-2-8-15-14(10)12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSWWSUEKUWICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SC3=CC=C(O3)C=O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.